2-Phenyl-9-diethylaminoethyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride
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Overview
Description
N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization to introduce the diethylaminoethyl side chain and the phenylimidazole moiety . The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: For studying the interactions of benzimidazole derivatives with biological macromolecules and their potential as enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: An anthelmintic agent with a similar benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Etonitazene: An analgesic with a benzimidazole structure.
Uniqueness
N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride stands out due to its specific structural features, such as the diethylaminoethyl side chain and the phenylimidazole moiety. These features confer unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
23572-32-9 |
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Molecular Formula |
C21H26Cl2N4 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C21H24N4.2ClH/c1-3-23(4-2)14-15-25-20-16-18(17-8-6-5-7-9-17)10-11-19(20)24-13-12-22-21(24)25;;/h5-13,16H,3-4,14-15H2,1-2H3;2*1H |
InChI Key |
MEQPPLKNTDQACL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)N4C1=NC=C4.Cl.Cl |
Origin of Product |
United States |
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